molecular formula C7H9ClN2O2 B14496830 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one CAS No. 64178-61-6

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Cat. No.: B14496830
CAS No.: 64178-61-6
M. Wt: 188.61 g/mol
InChI Key: LJNCSEHHTKGQFR-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a chloro group, a hydroxy group, and a propyl group attached to a pyridazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridazine and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-5-oxo-2-propylpyridazin-3(2H)-one.

    Reduction: Formation of 5-hydroxy-2-propylpyridazin-3(2H)-one.

    Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, leading to a biological effect.

    Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a propyl group.

    4-Chloro-5-hydroxy-2-ethylpyridazin-3(2H)-one: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

64178-61-6

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-5-hydroxy-2-propylpyridazin-3-one

InChI

InChI=1S/C7H9ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h4,11H,2-3H2,1H3

InChI Key

LJNCSEHHTKGQFR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)O)Cl

Origin of Product

United States

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